17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)-
Description
17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)- (CAS: 27975-19-5), commonly known as Isosteviol, is a diterpenoid derivative of the kaurane class. Its molecular formula is C20H30O3, with a molecular weight of 318.46 g/mol . Structurally, it features a tetracyclic kaurane skeleton with a carboxylic acid group at C18, a methyl group at C13, and a ketone at C16 (Figure 1).
Properties
IUPAC Name |
(1R,4R,5S,9R,10S,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13-,14-,17+,18+,19+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVUFODCZDRVSS-GMZFERAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@]4(CCC[C@]([C@@H]4CC[C@@]3(C1)CC2=O)(C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27975-19-5 | |
| Record name | (2S,4aR,4bS,8R,8aS,10aR)-Dodecahydro-2,4b,8-trimethyl-12-oxo-1H-2,10a-ethanophenanthrene-8-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sulfuric Acid-Mediated Hydrolysis
The most widely reported method for synthesizing isosteviol involves the acid hydrolysis of stevioside using sulfuric acid. In this process, stevioside is refluxed with 10% aqueous sulfuric acid at 95°C for 7 hours. The reaction proceeds via cleavage of the glycosidic bonds, yielding isosteviol as the primary product. Post-reaction, the mixture is neutralized, and the crude product is purified through recrystallization from ethanol, achieving an isolated yield of 80%. The structural integrity of the product is confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, with characteristic signals at δ 0.93 (singlet, methyl groups) and 1723 cm⁻¹ (carboxylic acid C=O stretch).
Challenges in Optimization
Efforts to optimize hydrolysis conditions have faced significant hurdles. Enzymatic hydrolysis using pectinases, pancreatinases, or β-glucosidases failed to produce appreciable quantities of isosteviol. Similarly, Malaprade cleavage with sodium periodate (NaIO₄) followed by alkaline hydrolysis—a method effective for generating steviol—proved inefficient for isosteviol synthesis, yielding only 20–30%. These limitations underscore the superiority of classical acid hydrolysis despite its environmental and safety concerns.
Oxidation Pathways from Kaurenoic Acid Derivatives
Hydroboration-Oxidation of Kaurenoic Acid
A less direct route to isosteviol involves the oxidation of kaurenoic acid derivatives. Kaurenoic acid undergoes hydroboration-oxidation with sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·Et₂O), followed by hydrogen peroxide (H₂O₂) treatment, to yield methyl ent-17-hydroxykauran-19-oate. This intermediate is critical for subsequent oxidation steps.
Pyridinium Dichromate (PDC) Oxidation
The alcohol intermediate is oxidized with pyridinium dichromate (PDC) in dichloromethane (CH₂Cl₂) at room temperature, producing methyl ent-17-oxokauran-19-oate as the major product. Minor byproducts include ent-19-methoxy-19-oxokauran-17-oic acid and norkaurane derivatives such as methyl ent-16-hydroxy-17-norkauran-19-oate. Acidic workup of these esters (e.g., with HCl/HOAc) facilitates isomerization and decarboxylation, ultimately yielding isosteviol. However, this multi-step process is labor-intensive and offers no yield advantage over direct stevioside hydrolysis.
Purification and Crystallization Techniques
Recrystallization from Ethanol
Crude isosteviol is typically purified via recrystallization from ethanol, yielding colorless crystals with a melting point of 129–131°C. The crystalline structure has been confirmed via X-ray diffraction, revealing a triclinic space group P1 with unit cell parameters a = 8.784(3) Å, b = 9.079(3) Å, and c = 15.950(6) Å.
Column Chromatography
For oxidation-derived isosteviol, flash column chromatography (FCC) on silica gel with n-hexane/ethyl acetate gradients is employed to separate byproducts. This method ensures high purity (>95%) but requires significant solvent consumption and time.
Comparative Analysis of Synthesis Routes
The table below summarizes key parameters for the primary preparation methods:
Chemical Reactions Analysis
Bioconversion to Lactone and Lactam Derivatives
The compound undergoes enzymatic or microbial bioconversion to form lactone and lactam derivatives through cyclization reactions. These transformations involve the activation of the carboxylic acid group and nucleophilic attack by hydroxyl or amino groups at strategic positions.
Key Derivatives:
| Derivative Name | Reaction Type | Structural Features | Source Organism/Reagent | Reference |
|---|---|---|---|---|
| 4α-Carboxy-13α-hydroxy-13,16-seco-ent-19-norbeyeran-16-oic acid 13,16-lactone | Lactonization | D-ring opened; lactone formed at C13/C16 | Wemeria ciliolata | |
| 4α-Carboxy-13α-amino-13,16-seco-ent-19-norbeyeran-16-oic acid 13,16-lactam | Lactamization | D-ring opened; lactam formed at C13/C16 | Synthetic modification |
These reactions highlight the compound’s ability to undergo ring-opening followed by cyclization, yielding structurally complex products with potential pharmacological applications.
Formation of Hydroxyimino Derivatives
The 16-oxo group participates in condensation reactions with hydroxylamine to form hydroxyimino derivatives. This modification alters the electronic properties of the molecule and enhances its biological interaction potential.
Key Derivatives:
| Derivative Name | Reaction Conditions | Structural Modification | Biological Activity | Reference |
|---|---|---|---|---|
| ent-7α-Hydroxy-16-E-hydroxyiminobeyeran-19-oic acid | Hydroxylamine treatment | Oxime formed at C16 | Pending characterization | |
| ent-1β,7α-Dihydroxy-16-E-hydroxyiminobeyeran-19-oic acid | pH-controlled reaction | Oxime with additional hydroxyl groups | Anti-inflammatory potential |
These derivatives demonstrate the reactivity of the ketone group and its role in generating structurally diverse analogues.
Quinoline Ring Structural Modifications
Isosteviol has been functionalized with quinoline rings to enhance its bioactivity. The synthetic route involves coupling reactions, though specific conditions remain undisclosed in available literature.
Key Example:
| Compound | Modification | Target Activity | Result (Ki Value) | Reference |
|---|---|---|---|---|
| 26 | Quinoline moiety added at C19 | FXa inhibition | Ki = 4.177 μM (vs. 3.4 nM control) |
While the antithrombotic activity of 26 was moderate, this modification underscores the adaptability of the compound’s carboxylic acid group for synthetic derivatization.
Cyanomethyl Functionalization
Alkylation reactions introduce cyanomethyl groups at the C8 position, expanding the compound’s structural diversity.
Example Derivative:
| Derivative Name | Reaction Type | Functional Group Added | Application | Reference |
|---|---|---|---|---|
| ent-8β-Cyanomethyl-13-methyl-12-podocarpen-19-oic acid | Alkylation | -CH2CN at C8 | Investigated for antiparasitic activity |
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 17-Norkauran-18-oic acid exhibits significant anticancer properties. Studies indicate that it can inhibit mammalian DNA polymerases and human DNA topoisomerase II, leading to the repression of cancer cell growth. For instance, an investigation reported that this compound had a lethal dose (LD50) ranging from 84 to 167 µM against human cancer cells .
Additionally, its derivatives have shown enhanced cytotoxicity and the ability to overcome drug resistance in cancer models. Compounds derived from this structure have been noted for their preferential accumulation in mitochondria of tumor cells, which is crucial for targeting cancer therapy .
Anti-Inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that it can significantly reduce inflammation induced by agents such as phorbol esters. In one study, administering 500 µg of isosteviol (a derivative) resulted in a notable 53% decrease in inflammation . This suggests potential applications in treating inflammatory diseases.
Antithrombotic Activity
In the realm of cardiovascular health, derivatives of 17-Norkauran-18-oic acid have been evaluated for their antithrombotic effects. A synthesized quinoline derivative demonstrated inhibition of Factor Xa (FXa), a key player in the coagulation cascade. Although its Ki value was lower than the positive control (4.177 µM compared to 3.4 nM), this indicates potential for further development as an antithrombotic agent .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural characteristics allow it to interact with bacterial membranes or enzymes critical for bacterial survival. This could lead to the development of new antibiotics or antimicrobial therapies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Key Properties:
- Physical Properties: Melting point = 228–230°C; boiling point = 455.6°C; density = 1.15 g/cm³; soluble in DMSO, methanol, and ethanol .
- Pharmacological Activities : Exhibits vasodilatory effects via KATP and SKCa channels , anti-hypertensive properties , and inhibits angiotensin-II-induced DNA synthesis .
- Applications : Used in diabetes research, cancer studies, and as a precursor for synthetic derivatives .
Comparison with Structurally Similar Kaurane Diterpenoids
15-Angeloyl-4α,15β-kaur-16-en-18-oic Acid
ent-11α-Hydroxy-16-kauren-15-one
Perymenic Acid
17-Norkaur-15-en-18-oic Acid (CAS 120852-64-4)
17-Norkaur-15-en-18-ol,13-methyl- (CAS 20107-90-8)
- Structural Differences : Hydroxyl group at C18 instead of carboxylic acid. Molecular formula = C20H32O (MW = 288.47) .
Comparative Data Table
Research Findings and Implications
Structural-Activity Relationships (SAR)
- C16 Oxo Group: Critical for Isosteviol’s interaction with potassium channels. Removal (as in 17-Norkaur-15-en-18-oic acid) abolishes vasodilatory effects .
- C18 Carboxylic Acid: Enhances solubility and ionic interactions. Replacement with hydroxyl (e.g., 17-Norkaur-15-en-18-ol) shifts activity toward receptor-based pathways .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
